molecular formula C25H23N5O3 B2397921 3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-61-4

3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2397921
M. Wt: 441.491
InChI Key: OYDAKBAAZGYHLG-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure based on the name.



Synthesis Analysis

This would involve detailing the steps, reagents, and conditions used to synthesize the compound.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, and what products are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds related to 3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds exhibited potent ligand activity for 5-HT(1A) receptors, and some showed anxiolytic-like and antidepressant-like activity in preclinical mouse models, comparable to established drugs like Diazepam and Imipramine (Zagórska et al., 2009).

Biological Evaluation of Fluorinated Derivatives

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those structurally related to the specified compound, were evaluated for their binding affinity to serotonin receptors and their phosphodiesterase inhibitor activity. Certain compounds demonstrated potential as antidepressant and anxiolytic agents, with one showing greater potency than Diazepam (Zagórska et al., 2016).

Structure-Activity Relationships and Molecular Studies

A study on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds related to the specified molecule, revealed a range of receptor activities. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than their purine-2,4,8-trione counterparts. Some compounds were identified as potent ligands for serotonin and dopamine receptors, and preliminary in vivo studies indicated potential anxiolytic and antidepressant activities (Zagórska et al., 2015).

Adenosine Receptor Antagonists

Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, closely related to the compound , identified potent and selective antagonists of A3 adenosine receptors. These compounds, particularly 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, showed high affinity in binding assays (Baraldi et al., 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This would involve hypothesizing potential applications for the compound based on its properties and behavior.


Please note that these are general steps and the specific details would vary depending on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-5-13-28-23(31)21-22(27(3)25(28)32)26-24-29(21)15-19(17-9-7-6-8-10-17)30(24)18-14-16(2)11-12-20(18)33-4/h5-12,14-15H,1,13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAKBAAZGYHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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